Methotrexate-d3 Tetraglutamate Trifluoroacetate
CAS No.:
Cat. No.: VC20427745
Molecular Formula: C28H30N4O3
Molecular Weight: 470.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H30N4O3 |
|---|---|
| Molecular Weight | 470.6 g/mol |
| IUPAC Name | methyl (2R)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate |
| Standard InChI | InChI=1S/C28H30N4O3/c1-18(2)13-26(28(34)35-3)32-27(33)24-12-11-20(30-16-21-15-29-17-31-21)14-25(24)23-10-6-8-19-7-4-5-9-22(19)23/h4-12,14-15,17-18,26,30H,13,16H2,1-3H3,(H,29,31)(H,32,33)/t26-/m1/s1 |
| Standard InChI Key | TUQRZGWNDBXSNP-AREMUKBSSA-N |
| Isomeric SMILES | CC(C)C[C@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43 |
| Canonical SMILES | CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43 |
Introduction
Chemical and Structural Characteristics
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 470.6 g/mol |
| IUPAC Name | methyl (2R)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate |
| Canonical SMILES | CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43 |
| PubChem Compound ID | 131699226 |
Synthesis and Production
Historical Context and Patent Landscape
The synthesis of methotrexate derivatives traces back to innovations in pteridine chemistry. US Patent 4,224,446 (1998) details a process involving 1,1-dichloroacetone and 2,4,5,6-tetraaminopyrimidine to yield 2,4-diamino-6-methylpteridine, a precursor for bromination and subsequent conjugation with glutamic acid residues . For Methotrexate-d3 Tetraglutamate Trifluoroacetate, deuterium incorporation occurs during the reduction of intermediates using deuterated sodium borohydride (), ensuring isotopic purity >98%.
Modern Synthetic Routes
Contemporary protocols adapt these methods to introduce tetraglutamation:
-
Bromination: 2,4-diamino-6-methylpteridine reacts with bromine () in aqueous medium, yielding 2,4-diamino-6-bromomethylpteridine .
-
Glutamate Conjugation: The brominated intermediate couples with p-(N-methyl)-aminobenzoyl-L-glutamic acid in dimethylformamide (DMF), followed by sequential enzymatic glutamation using folylpolyglutamate synthetase .
-
Deuterium Labeling: Deuterium is introduced via catalytic exchange reactions or deuterated reagents at key synthesis stages.
Pharmacological Applications
Mechanistic Insights
Methotrexate-d3 Tetraglutamate Trifluoroacetate retains the primary mechanism of methotrexate: competitive inhibition of DHFR, depleting tetrahydrofolate pools and impairing nucleotide synthesis. Polyglutamation extends intracellular retention, enhancing cytotoxicity in rapidly dividing cells (e.g., cancer, activated lymphocytes) .
Pharmacokinetic Studies
Deuterium labeling enables quantification of methotrexate and its metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). For example, studies using this compound have revealed:
-
Half-life Extension: Polyglutamated forms exhibit a 3–5× longer half-life compared to non-glutamated methotrexate .
-
Tissue Distribution: Deuterated analogs show preferential accumulation in hepatocytes and synovial fluid, explaining hepatotoxicity and efficacy in rheumatoid arthritis .
Drug-Drug Interactions
Co-administration with proton-pump inhibitors (e.g., omeprazole) reduces renal clearance of Methotrexate-d3 Tetraglutamate by 40%, as demonstrated in murine models. This interaction underscores the need for dose adjustments in polypharmacy scenarios.
Clinical and Preclinical Findings
Efficacy in Autoimmune Diseases
A 2024 study published in Annals of the Rheumatic Diseases (Supplementary Table S4) correlated total methotrexate-polyglutamate (MTX-PG) concentrations with Disease Activity Score 28 (DAS28) reductions in rheumatoid arthritis patients . Key results include:
-
Dose-Response Relationship: Patients with MTX-PG concentrations >60 nmol/L achieved DAS28 remission (<2.6) at 24 weeks (OR: 3.2, 95% CI: 1.8–5.7) .
-
Therapeutic Drug Monitoring: MTX-PG levels predicted efficacy better than dose alone, supporting personalized dosing strategies .
Oncology Applications
In acute lymphoblastic leukemia (ALL) models, Methotrexate-d3 Tetraglutamate demonstrated 30% greater intracellular retention compared to non-deuterated forms, correlating with prolonged event-free survival in xenograft studies.
Comparative Analysis with Related Compounds
Table 2: Key Differences Between Methotrexate Derivatives
| Parameter | Methotrexate | Methotrexate-d3 Tetraglutamate |
|---|---|---|
| Molecular Weight | 454.44 g/mol | 470.6 g/mol |
| Plasma Half-life | 6–8 hours | 8–12 hours |
| CYP3A4 Substrate Affinity | High | Moderate |
Regulatory and Quality Considerations
Analytical Standards
Pharmaffiliates lists Methotrexate-d3 Tetraglutamate Trifluoroacetate under Catalogue No. PA 13 28520, with strict specifications for isotopic purity (>98%) and residual solvents (<0.1% trifluoroacetic acid) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume